An In-Depth Technical Guide to 1-(5-Nitropyridin-2-yl)azepane: Synthesis, Characterization, and Scientific Context
An In-Depth Technical Guide to 1-(5-Nitropyridin-2-yl)azepane: Synthesis, Characterization, and Scientific Context
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-(5-Nitropyridin-2-yl)azepane. The document elucidates the molecule's structural and physicochemical properties, outlines a robust and detailed protocol for its synthesis via nucleophilic aromatic substitution (SNAr), and offers a thorough characterization framework, including predicted spectroscopic data. Furthermore, this guide situates the compound within the broader context of medicinal chemistry, discussing the established pharmacological significance of its constituent moieties—the 5-nitropyridine ring and the azepane scaffold. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related compounds in drug discovery and development.
Introduction: The Scientific Rationale
In the landscape of modern drug discovery, the strategic combination of well-defined pharmacophores is a cornerstone of rational molecular design. The compound 1-(5-Nitropyridin-2-yl)azepane emerges from this paradigm, integrating two motifs of significant interest: the electron-deficient 5-nitropyridine ring and the saturated seven-membered azepane heterocycle.
The pyridine ring is a "privileged structural motif" in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing aqueous solubility. The addition of a nitro group at the 5-position drastically alters the electronic properties of the ring, rendering it highly electrophilic and susceptible to nucleophilic attack. This electronic feature is not only a key to its synthesis but may also play a role in its interaction with biological targets. Nitropyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2]
The azepane ring, a seven-membered saturated N-heterocycle, offers a significant advantage in drug design by providing three-dimensional structural diversity.[3] Unlike the more common five- and six-membered rings (pyrrolidine and piperidine), the flexible, non-planar conformation of the azepane scaffold allows for the exploration of a larger chemical space, potentially leading to novel interactions with protein binding sites. Azepane-containing compounds have been successfully incorporated into over 20 FDA-approved drugs, demonstrating their therapeutic value across a range of applications, including anticancer, antimicrobial, and CNS-active agents.[3]
The conjugation of these two moieties in 1-(5-Nitropyridin-2-yl)azepane creates a novel chemical entity with a compelling profile for further investigation. This guide provides the essential technical information required to synthesize, purify, and characterize this compound, thereby enabling its exploration in biological and medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 1-(5-Nitropyridin-2-yl)azepane are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.
Chemical Structure
The structure of 1-(5-Nitropyridin-2-yl)azepane consists of a 5-nitropyridine ring where the carbon at the 2-position is bonded to the nitrogen atom of an azepane ring.

Caption: 2D Chemical Structure of 1-(5-Nitropyridin-2-yl)azepane.
Physicochemical Data Table
The following table consolidates key identifiers and calculated properties for the molecule. Note that experimental physical properties like melting and boiling points have not been definitively reported in the literature; thus, the physical state is based on supplier information, which can be inconsistent.
| Property | Value | Source/Method |
| IUPAC Name | 1-(5-nitropyridin-2-yl)azepane | - |
| CAS Number | 416885-10-4 | [4] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [4] |
| Molecular Weight | 221.26 g/mol | [4] |
| Canonical SMILES | C1CCN(CC1)C2=NC=C(C=C2)[O-] | - |
| Physical State | Solid (predicted) | - |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) and poorly soluble in water. | - |
Synthesis of 1-(5-Nitropyridin-2-yl)azepane
The synthesis of 1-(5-Nitropyridin-2-yl)azepane is most logically and efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is mechanistically favored due to the electronic properties of the starting materials.
Mechanistic Rationale
The SNAr mechanism is predicated on the presence of a strong electron-withdrawing group on the aromatic ring, which activates it towards nucleophilic attack. In this synthesis, the nitro group (-NO₂) at the 5-position of the pyridine ring serves this purpose effectively. It powerfully withdraws electron density from the ring, particularly from the ortho (C4) and para (C2) positions, through resonance and inductive effects. This creates a significant partial positive charge at the C2 position, making it highly susceptible to attack by a nucleophile.
The incoming nucleophile, azepane (hexamethyleneimine), is a secondary cyclic amine with a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: General mechanism for the SNAr synthesis.
Detailed Experimental Protocol
This protocol is a well-established procedure for the SNAr reaction of 2-chloro-5-nitropyridine with secondary amines and is expected to be highly effective for the synthesis of the title compound.[5]
Materials:
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2-Chloro-5-nitropyridine (1.0 eq)
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Azepane (Hexamethyleneimine) (1.2 eq)
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Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)
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Anhydrous solvent: N,N-Dimethylformamide (DMF) or Ethanol
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Ethyl acetate (for extraction)
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Magnetic stirrer with heating plate
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Rotary evaporator
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TLC plates and developing chamber
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).
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Dissolution: Dissolve the starting material in anhydrous DMF or ethanol to a concentration of approximately 0.1-0.2 M.
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Addition of Reagents: To the stirred solution, add azepane (1.2 equivalents) dropwise at room temperature. Follow this with the addition of the base, triethylamine or potassium carbonate (2.0 equivalents). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Reaction: Heat the reaction mixture to 80-100 °C (for DMF) or to reflux (for ethanol, approx. 78 °C) and maintain for 4-6 hours.
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Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate, 7:3). The reaction is considered complete when the spot corresponding to 2-chloro-5-nitropyridine is no longer visible.
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Work-up:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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If ethanol was used as the solvent, remove it under reduced pressure using a rotary evaporator. If DMF was used, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution to remove any remaining DMF and inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure 1-(5-Nitropyridin-2-yl)azepane as a yellow solid.
Caption: Experimental workflow for the synthesis and purification.
Structural Characterization
As no experimentally derived spectra for 1-(5-Nitropyridin-2-yl)azepane are available in the peer-reviewed literature, the following characterization data are predicted based on the known spectral properties of analogous compounds, such as N-(5-nitropyridin-2-yl)piperidine and other N-substituted azepanes. These predictions serve as a benchmark for researchers to confirm the identity and purity of the synthesized product.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the azepane ring.
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Pyridine Protons: The pyridine ring will exhibit an AXM spin system.
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H6: The proton ortho to the nitro group (H6) is expected to be the most deshielded, appearing as a doublet around δ 9.0 ppm .
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H4: The proton meta to the nitro group and ortho to the azepane ring (H4) will likely appear as a doublet of doublets around δ 8.2 ppm .
-
H3: The proton ortho to the azepane ring (H3) will be the most shielded of the aromatic protons, appearing as a doublet around δ 6.8 ppm .
-
-
Azepane Protons: The azepane protons will appear as broad multiplets in the aliphatic region.
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α-CH₂ (to N): The two methylene groups adjacent to the nitrogen atom are expected to be deshielded by the pyridine ring and will likely appear as a multiplet around δ 3.8-4.0 ppm .
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β, γ-CH₂: The remaining methylene groups of the azepane ring will appear as overlapping multiplets in the range of δ 1.6-1.9 ppm .
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Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide complementary information for structural confirmation.
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Pyridine Carbons:
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C2 (attached to N): ~ δ 158 ppm
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C6 (attached to NO₂): ~ δ 150 ppm
-
C5 (ipso to NO₂): ~ δ 135 ppm
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C4: ~ δ 132 ppm
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C3: ~ δ 107 ppm
-
-
Azepane Carbons:
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α-C: ~ δ 48-50 ppm
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β, γ-C: ~ δ 26-28 ppm
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~ 3100-3000 | Aromatic C-H | Stretching |
| ~ 2950-2850 | Aliphatic C-H (azepane) | Stretching |
| ~ 1590, 1480 | C=C and C=N (pyridine ring) | Stretching |
| ~ 1520, 1340 | **Nitro group (NO₂) ** | Asymmetric & Symmetric Stretching |
| ~ 1250 | Aryl C-N | Stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]⁺.
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Calculated m/z for [C₁₁H₁₅N₃O₂ + H]⁺: 222.1237
-
Found: This value should be confirmed experimentally to within 5 ppm to verify the elemental composition.
Safety and Handling
As with any chemical research, proper safety protocols must be strictly followed. While a specific Material Safety Data Sheet (MSDS) for 1-(5-Nitropyridin-2-yl)azepane is not widely available, a hazard assessment can be made based on the reactants and related compounds.
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2-Chloro-5-nitropyridine: This starting material is a skin, eye, and respiratory irritant. It is harmful if swallowed or inhaled.
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Azepane (Hexamethyleneimine): This reactant is flammable and corrosive. It can cause severe skin burns and eye damage. It is also harmful if inhaled.
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Nitropyridine Derivatives: Many nitroaromatic compounds are classified as potentially toxic and may cause irritation.[5]
-
General Precautions:
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All manipulations should be performed in a well-ventilated fume hood.
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Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
Avoid inhalation of dust, vapors, and mists.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.
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Conclusion and Future Outlook
This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(5-Nitropyridin-2-yl)azepane. The outlined SNAr protocol offers a reliable and efficient route to this compound, leveraging well-understood principles of organic chemistry. The predicted spectroscopic data serves as a crucial reference for researchers to confirm the successful synthesis and purity of the molecule.
The true value of this compound lies in its potential for biological investigation. The convergence of the electronically distinct 5-nitropyridine moiety and the conformationally flexible azepane ring presents a unique scaffold for drug discovery. Future research should focus on the experimental validation of the synthesis and characterization data presented herein, followed by systematic screening in relevant biological assays. Given the established activities of its constituent parts, 1-(5-Nitropyridin-2-yl)azepane and its analogues represent a promising, yet underexplored, area of medicinal chemistry.
References
- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
- BenchChem. (2025).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Retrieved from [Link].
- Fisher Scientific. (2024). Safety Data Sheet for 1-(2-Fluoro-4-nitrophenyl)azepane.
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MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link].
